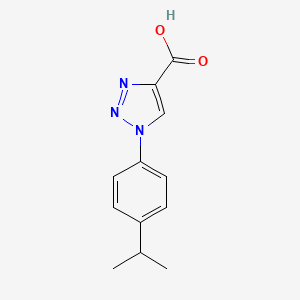

1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropylphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:

- Preparation of the azide precursor: The azide is synthesized from the corresponding amine by treatment with sodium azide.

- Cycloaddition reaction: The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research

1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical studies due to its ability to interact with various enzymes and proteins. Its interactions include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This modulation can influence cellular redox states and has implications in oxidative stress-related diseases.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly:

- Antimicrobial Activity : Studies have shown that triazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that triazoles may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth and metastasis .

Material Science

Due to its unique chemical structure, this compound is utilized in the synthesis of novel materials and catalysts. Its ability to act as a building block allows for the creation of complex molecular architectures that can be applied in various industrial processes .

Drug Development

The compound's interactions with biological receptors make it a candidate for drug development:

- PXR Modulation : Recent studies have identified triazole compounds as potential modulators of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits superoxide dismutase in vitro. This inhibition leads to increased levels of reactive oxygen species (ROS), highlighting its potential use in studying oxidative stress mechanisms.

Case Study 2: Antimicrobial Activity

A study investigating various triazole derivatives found that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 3: PXR Modulation

In drug metabolism studies, the compound was shown to selectively bind and modulate PXR activity. This finding suggests its potential role in minimizing adverse drug reactions by influencing the metabolism of co-administered drugs .

Mecanismo De Acción

The mechanism of action of 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with biological receptors, modulating their function and leading to various biological effects.

Comparación Con Compuestos Similares

- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to other similar compounds.

Actividad Biológica

1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential as an enzyme inhibitor and has been studied for its effects on various biological systems.

Chemical Structure and Properties

The compound features a triazole ring with an isopropylphenyl substituent, which influences its solubility, stability, and interaction with biological targets. The presence of the carboxylic acid group enhances its reactivity and potential for hydrogen bonding with biomolecules.

This compound primarily interacts with enzymes involved in oxidative stress responses. Studies have shown that it modulates the activity of important enzymes such as superoxide dismutase and catalase, impacting cellular redox states and signaling pathways.

Target Enzymes

- Superoxide Dismutase (SOD) : Involved in the detoxification of superoxide radicals.

- Catalase : Catalyzes the decomposition of hydrogen peroxide into water and oxygen.

Biological Activity

The biological activities of this compound have been evaluated through various in vitro studies. Key findings include:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals, which is crucial in preventing oxidative damage in cells .

- Cytotoxicity : Research indicates that it exhibits selective cytotoxic effects against certain cancer cell lines. For example, studies show that derivatives similar to this compound can induce apoptosis in Jurkat T-cells by reducing mitochondrial membrane potential and causing DNA fragmentation .

- Anti-inflammatory Effects : The compound has been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMC), significantly reducing the production of pro-inflammatory cytokines like TNF-α while promoting anti-inflammatory cytokines such as IL-10 .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various triazole derivatives on human leukemic T-cells. The results demonstrated that specific derivatives exhibited potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .

- Inflammation Modulation : In experiments involving LPS-stimulated PBMC cultures, compounds derived from triazole structures showed a marked decrease in TNF-α production, suggesting their potential use in managing inflammatory diseases .

Comparative Analysis

The biological activity of this compound can be compared with other similar triazole derivatives:

| Compound | Antioxidant Activity | Cytotoxicity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant reduction in TNF-α |

| 1-(Phenyl)-1H-1,2,3-triazole-4-carboxylic acid | Moderate | Low | Mild reduction in TNF-α |

| 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | High | High | Significant reduction in TNF-α |

Propiedades

IUPAC Name |

1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVAYENHFRJVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.